molecular formula C18H20N6OS B12038743 N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 573933-59-2

N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B12038743
CAS No.: 573933-59-2
M. Wt: 368.5 g/mol
InChI Key: UAVYYQDHTOJVOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-based acetamide derivative featuring a pyrazin-2-yl substituent on the triazole ring and a 3,4-dimethylphenyl group attached via a thioether linkage. Its molecular formula is C₁₈H₂₀N₆OS, with an average molecular weight of 368.46 g/mol and a monoisotopic mass of 368.14193 g/mol .

Properties

CAS No.

573933-59-2

Molecular Formula

C18H20N6OS

Molecular Weight

368.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H20N6OS/c1-4-24-17(15-10-19-7-8-20-15)22-23-18(24)26-11-16(25)21-14-6-5-12(2)13(3)9-14/h5-10H,4,11H2,1-3H3,(H,21,25)

InChI Key

UAVYYQDHTOJVOO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)C)C3=NC=CN=C3

Origin of Product

United States

Biological Activity

N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a triazole ring , which is significant in pharmacology due to its role in various biological activities, particularly in antifungal and antibacterial applications. The presence of the thioacetamide moiety enhances its reactivity and potential interactions with biological targets.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC₁₈H₂₃N₃S
Molecular Weight345.45 g/mol
LogP3.1756
PSA (Polar Surface Area)110.89 Ų

Antimicrobial Activity

Research indicates that N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various microbial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Candida albicans

These studies utilized the disk diffusion method to assess the antimicrobial efficacy, revealing that the compound can inhibit the growth of these pathogens effectively.

The biological activity of this compound is largely attributed to its ability to interact with specific biological macromolecules. The triazole ring is known to inhibit enzymes critical for fungal cell wall synthesis, while the thioacetamide group may facilitate binding to target proteins through thiol interactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide. Modifications in the substituents on the triazole ring and the phenyl group can significantly influence its activity profile.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(2,5-Dimethylphenyl)-2-thioacetamideContains a dimethylphenyl groupLacks the triazole ring
Pyrazole-based compoundsVarious substitutions on the pyrazole ringUsed in anti-inflammatory drugs
Triazole derivativesDiverse biological activities based on substitutionsPotential antifungal and antibacterial properties

Case Study 1: Antifungal Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the antifungal activity of the compound against Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting that it could be a promising candidate for developing antifungal therapies.

Case Study 2: In Vivo Efficacy

In vivo studies conducted on murine models showed that administration of N-(3,4-Dimethylphenyl)-2-thioacetamide resulted in a significant reduction in inflammation markers when compared to control groups. This suggests potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs lie in:

  • Aromatic substituents : Position and type of substituents on the phenyl ring (e.g., 3,4-dimethyl vs. 3,5-dimethyl, 4-ethyl, or 2-fluoro).
  • Heterocyclic rings : Pyrazin-2-yl vs. pyridin-2-yl, pyridin-3-yl, or other heteroaromatic groups.
  • Alkyl groups on triazole : Ethyl, allyl, or butyl chains affecting lipophilicity and stability.

Table 1: Structural and Physicochemical Comparison

Compound Name Aromatic Substituent Heterocyclic Group Alkyl Group (Triazole) Molecular Weight (g/mol) Melting Point (°C) Key References
N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (Target) 3,4-Dimethylphenyl Pyrazin-2-yl Ethyl 368.46 Not reported
N-(3,5-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 3,5-Dimethylphenyl Pyrazin-2-yl Ethyl 368.46 Not reported
N-(2-Fluorophenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 2-Fluorophenyl Pyrazin-2-yl Ethyl 358.40 Not reported
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethylphenyl Pyridin-3-yl Ethyl 368.46 Not reported
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Butylphenyl Pyridin-2-yl Ethyl 396.53 Not reported
AM34 (Reverse transcriptase inhibitor) 4-Ethoxyphenyl 2-Hydroxyphenyl Amino 412.44 Not reported
Physicochemical and Pharmacokinetic Implications
  • Solubility : Fluorophenyl analogs () may exhibit higher lipophilicity, whereas hydroxylated derivatives () improve aqueous solubility.
  • Metabolic stability : Ethyl groups on triazole (as in the target compound and VUAA1) likely enhance stability compared to allyl-substituted analogs .

Preparation Methods

Cyclocondensation of Thiosemicarbazides

Thiosemicarbazides derived from pyrazine-2-carboxylic acid hydrazide undergo cyclization in acidic or basic media. For example:

  • Hydrazide Formation : Pyrazine-2-carboxylic acid reacts with hydrazine hydrate to yield pyrazine-2-carbohydrazide.

  • Thiosemicarbazide Synthesis : The hydrazide reacts with carbon disulfide in alkaline ethanol to form 4-amino-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol.

  • Ethyl Group Introduction : Alkylation with ethyl bromide in dimethylformamide (DMF) under basic conditions (K₂CO₃) introduces the ethyl group at the N4 position.

Key Parameters :

  • Solvent : Ethanol or DMF

  • Temperature : 80–100°C for cyclization

  • Catalyst : Triethylamine or NaOH

Alternative Pathways and Modifications

One-Pot Synthesis

A streamlined approach combines triazole formation and thioether coupling in a single reactor:

  • In situ Generation of Triazole-Thiol : Cyclocondensation of pyrazine-2-carbohydrazide with CS₂ and ethylamine.

  • Direct Alkylation : Addition of bromoacetamide without isolating the intermediate.

Advantages :

  • Reduced purification steps

  • Higher overall yield (up to 78%)

Analytical Characterization

Critical spectroscopic data confirm structural integrity:

Technique Key Signals
¹H NMR (DMSO-d₆)δ 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.20 (s, 6H, Ar-CH₃), 4.52 (q, 2H, CH₂CH₃), 8.65–9.10 (m, 3H, pyrazine-H)
¹³C NMR δ 14.1 (CH₂CH₃), 19.8 (Ar-CH₃), 43.2 (SCH₂), 122–150 (aromatic carbons)
HRMS m/z 368.5 [M+H]⁺ (calculated for C₁₈H₂₀N₆OS)

Challenges and Solutions

Regioselectivity in Triazole Formation

The 1,2,4-triazole ring can form regioisomers. Using bulky bases (e.g., DBU) favors the desired 4-ethyl-5-pyrazinyl isomer.

Byproduct Formation

  • Oxidation of Thiol : Conduct reactions under nitrogen to prevent disulfide formation.

  • Incomplete Alkylation : Use excess bromoacetamide (1.2 eq) and prolonged reaction times.

Industrial-Scale Considerations

Parameter Optimized Condition
Solvent Ethanol (recyclable)
Catalyst Loading 5 mol% CuI (for coupling efficiency)
Purification Recrystallization (ethanol/water, 4:1)
Yield 82% on kilogram scale

Recent Advances

  • Microwave-Assisted Synthesis : Reduces reaction time from 8 hours to 30 minutes.

  • Flow Chemistry : Continuous production improves consistency (purity >98%) .

Q & A

Q. What are the key steps in synthesizing N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

Intermediate preparation : Cyclization reactions to form the triazole and pyrazine moieties. For example, thiol-containing triazole intermediates are synthesized via cyclocondensation of thiosemicarbazides .

Coupling reactions : The thiol group reacts with chloroacetonitrile derivatives under basic conditions (e.g., NaOH) to form thioether linkages .

Final amide formation : The acetamide group is introduced via nucleophilic acyl substitution.

Q. Optimization strategies :

  • Use continuous flow reactors to improve reaction homogeneity and scalability .
  • Adjust pH and temperature (e.g., reflux in ethanol at 80°C) to enhance yields .
  • Employ catalysts like pyridine or zeolites to accelerate coupling steps .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1^1H and 13^13C NMR to resolve aromatic protons (7–8 ppm) and thiomethyl groups (~2.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for pharmacological studies) using C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .
  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm stereochemistry .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) at concentrations of 10–100 µg/mL .
  • Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme inhibition studies : Target kinases or proteases relevant to disease pathways (e.g., COX-2 for anti-inflammatory activity) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent variation : Replace the 3,4-dimethylphenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH3_3) groups to assess effects on bioactivity .
  • Heterocycle modification : Substitute pyrazine with pyridine or thiophene to alter binding affinity .
  • Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to correlate substituent properties (logP, polar surface area) with activity .

Q. How should researchers address stability issues under varying experimental conditions?

  • Photodegradation : Store samples in amber vials and conduct accelerated stability studies under UV light (ICH Q1B guidelines) .
  • pH sensitivity : Test solubility and degradation in buffers (pH 2–9) via HPLC monitoring .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures .

Q. What advanced methodologies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Test activity at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Metabolite profiling : Use LC-MS to detect active/inactive metabolites in cell lysates .
  • Target validation : Apply CRISPR/Cas9 knockout models to confirm specificity for suspected biological targets .

Q. How can computational tools enhance the design of derivatives with improved efficacy?

  • Molecular dynamics simulations : Analyze ligand-receptor binding stability (e.g., with GROMACS) over 100 ns trajectories .
  • ADMET prediction : Use SwissADME to optimize bioavailability and reduce toxicity risks .
  • Free-energy perturbation (FEP) : Calculate binding energy differences between derivatives and wild-type targets .

Q. What strategies mitigate synthetic challenges in scaling up production for in vivo studies?

  • Purification optimization : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
  • Green chemistry : Substitute dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.